molecular formula C10H18ClN3S B3027475 N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride CAS No. 1289386-57-7

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride

Cat. No.: B3027475
CAS No.: 1289386-57-7
M. Wt: 247.79
InChI Key: NYSAALNZIQRGMN-UHFFFAOYSA-N
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Description

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is a compound that features a thiazole ring, a piperidine ring, and an amine group. The thiazole ring is known for its aromatic properties and biological activity, making it a valuable component in medicinal chemistry. The piperidine ring is a common structural motif in pharmaceuticals, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method includes the reaction of 2-amino thiazole with 1-(2-chloroethyl)piperidine hydrochloride under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thiazole or piperidine derivatives.

Scientific Research Applications

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Molecular docking studies have shown that the compound can bind to protein receptors, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides

Uniqueness

N-(1-(Thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct biological activities and chemical reactivity. The presence of the amine group also allows for further functionalization, making it a versatile compound in synthetic chemistry and drug development .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.ClH/c1-8(10-12-6-7-14-10)13-9-2-4-11-5-3-9;/h6-9,11,13H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSAALNZIQRGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-57-7
Record name 4-Piperidinamine, N-[1-(2-thiazolyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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